1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea
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Overview
Description
Preparation Methods
The synthesis of ML187 involves a diversity-oriented synthesis approach. The synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional group modifications:
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for ML187 are not widely documented, but the principles of large-scale organic synthesis and purification would apply, ensuring the compound’s consistency and quality.
Chemical Reactions Analysis
ML187 undergoes several types of chemical reactions, including:
Oxidation: ML187 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: ML187 can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ML187 has a wide range of scientific research applications:
Chemistry: In chemistry, ML187 is used as a probe to study the mechanisms of beta-cell apoptosis and to develop new therapeutic agents for diabetes.
Biology: In biological research, ML187 is employed to investigate the pathways involved in cell death and survival, particularly in pancreatic beta cells.
Medicine: ML187’s potential to inhibit beta-cell apoptosis makes it a promising candidate for developing treatments for diabetes and other related conditions.
Mechanism of Action
ML187 exerts its effects by inhibiting the apoptosis of pancreatic beta cells. The compound reduces caspase-3 activity in a dose-dependent manner in the presence of cytokines. This inhibition of caspase activity prevents the programmed cell death of beta cells, thereby preserving their function and viability. The molecular targets of ML187 include various proteins involved in the apoptotic pathway, and its action helps in maintaining insulin production and cell survival .
Comparison with Similar Compounds
ML187 is unique compared to other apoptosis inhibitors due to its specific action on pancreatic beta cells. Similar compounds include:
BRD0476: Another name for ML187, highlighting its role as an apoptosis inhibitor.
CID46907798: A related compound with similar biological activity.
Other apoptosis inhibitors: Compounds like Z-VAD-FMK and Q-VD-OPh, which also inhibit caspase activity but may not have the same specificity for pancreatic beta cells.
ML187 stands out due to its high specificity and efficacy in protecting pancreatic beta cells, making it a valuable tool in diabetes research .
Properties
Molecular Formula |
C35H38N4O8S |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C35H38N4O8S/c1-22-19-39(23(2)21-40)34(41)27-11-7-13-29(37-35(42)36-28-12-6-9-24-8-4-5-10-26(24)28)33(27)47-32(22)20-38(3)48(43,44)25-14-15-30-31(18-25)46-17-16-45-30/h4-15,18,22-23,32,40H,16-17,19-21H2,1-3H3,(H2,36,37,42)/t22-,23+,32+/m1/s1 |
InChI Key |
YDFFDCBBGWXONN-MODXFSQWSA-N |
Isomeric SMILES |
C[C@@H]1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)O[C@H]1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)[C@@H](C)CO |
SMILES |
CC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)OC1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)C(C)CO |
Canonical SMILES |
CC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)OC1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)C(C)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML187; ML-187; ML 187; BRD0476; BRD 0476; BRD-0476. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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